molecular formula C19H31N3O B12488223 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B12488223
M. Wt: 317.5 g/mol
InChI Key: BAQBNHHWXRGKPC-UHFFFAOYSA-N
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Description

1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperidine and piperazine rings, along with the ethoxybenzyl group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C19H31N3O/c1-3-23-19-7-5-4-6-17(19)16-21-10-8-18(9-11-21)22-14-12-20(2)13-15-22/h4-7,18H,3,8-16H2,1-2H3

InChI Key

BAQBNHHWXRGKPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)C

Origin of Product

United States

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